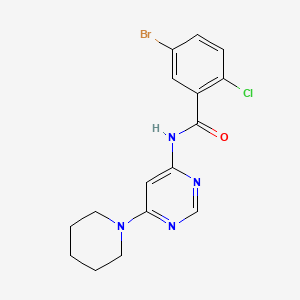

5-bromo-2-chloro-N-(6-(piperidin-1-yl)pyrimidin-4-yl)benzamide

Description

5-Bromo-2-chloro-N-(6-(piperidin-1-yl)pyrimidin-4-yl)benzamide is a benzamide derivative featuring a halogenated aromatic ring (5-bromo-2-chloro substitution) linked to a pyrimidine scaffold modified with a piperidin-1-yl group. Its structural complexity arises from the interplay of halogen atoms and the piperidine-substituted pyrimidine, which may influence solubility, binding affinity, and metabolic stability.

Properties

IUPAC Name |

5-bromo-2-chloro-N-(6-piperidin-1-ylpyrimidin-4-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16BrClN4O/c17-11-4-5-13(18)12(8-11)16(23)21-14-9-15(20-10-19-14)22-6-2-1-3-7-22/h4-5,8-10H,1-3,6-7H2,(H,19,20,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEVORYSQIJKLAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC=NC(=C2)NC(=O)C3=C(C=CC(=C3)Br)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16BrClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-chloro-N-(6-(piperidin-1-yl)pyrimidin-4-yl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Pyrimidine Ring: Starting with a suitable precursor, such as 2,4-dichloropyrimidine, the pyrimidine ring can be constructed through nucleophilic substitution reactions.

Introduction of the Piperidine Moiety: The piperidine ring can be introduced via a nucleophilic substitution reaction, where piperidine displaces a leaving group on the pyrimidine ring.

Bromination and Chlorination: The benzamide core can be selectively brominated and chlorinated using reagents like bromine (Br2) and thionyl chloride (SOCl2) under controlled conditions.

Coupling Reaction: Finally, the pyrimidine derivative is coupled with the brominated and chlorinated benzamide through an amide bond formation, typically using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control over reaction parameters, and employing purification techniques like crystallization or chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated positions (bromine and chlorine).

Oxidation and Reduction: The benzamide moiety can be subjected to oxidation or reduction reactions, altering the functional groups attached to the aromatic ring.

Coupling Reactions: The pyrimidine ring can participate in various coupling reactions, forming new C-C or C-N bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., DMF, DMSO).

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution might yield derivatives with different substituents on the aromatic ring, while oxidation could introduce carbonyl groups.

Scientific Research Applications

Chemistry

In chemistry, 5-bromo-2-chloro-N-(6-(piperidin-1-yl)pyrimidin-4-yl)benzamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. It may exhibit various biological activities, such as antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-bromo-2-chloro-N-(6-(piperidin-1-yl)pyrimidin-4-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Structural Analogues from Biopharmacule Speciality Chemicals ()

Several benzamide derivatives share core structural motifs but differ in substituents:

- N-(5-Chloro-pyridine-2-yl)-5-methoxy-2-nitrobenzamide (BP 27513): Replaces the pyrimidine-piperidine group with a pyridine ring and introduces methoxy/nitro substituents.

- N-(6-(2-Methylpyrimidin-4-yloxy)quinazolin-2-yl)-2-(piperidin-1-yl)acetamide (BP 27516) : Incorporates a quinazoline ring and acetamide linker. The larger heterocycle may enhance DNA intercalation but reduce metabolic stability due to increased molecular weight .

Pyrimidine-Based Analogues ()

- 5-Bromo-2-chloro-N-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]benzamide (BG02269): Substitutes piperidine with pyrazole on the pyrimidine ring. Pyrazole’s smaller size and hydrogen-bonding capability could alter target binding kinetics compared to the piperidine variant. Molecular weight decreases (C14H9BrClN5O vs.

- 2-[4-(Furan-2-carbonyl)piperazin-1-yl]-6-methoxy-1,3-benzothiazole (BG02270) : Replaces the benzamide-pyrimidine core with a benzothiazole-furan system. This divergence suggests applications in different biological pathways, such as antimicrobial or anti-inflammatory targets .

High-Similarity Compounds from CAS Data ()

The following compounds exhibit structural similarity (51–59%) to the target molecule, based on computational analysis:

| CAS Number | Similarity (%) | Key Differences |

|---|---|---|

| 641569-97-3 | 59.7 | Substituted pyrimidine with methyl groups |

| 404844-11-7 | 58.21 | Bromine replaced by methoxy; altered linker |

| 76660-37-2 | 52.03 | Chlorine replaced by nitro; quinoline core |

The highest similarity (59.7%) involves retention of the pyrimidine-piperidine motif but introduces methyl groups that may enhance lipophilicity. Lower-similarity compounds diverge in halogenation or core heterocycles, impacting target selectivity .

Key Structural and Functional Insights

Impact of Halogenation

Analogs lacking halogens (e.g., BP 27515 in ) show reduced binding in kinase assays .

Role of the Piperidine Group

Piperidine introduces conformational flexibility and basicity, which may improve solubility and membrane permeability compared to rigid heterocycles like pyrazole (BG02269) .

Molecular Weight and Solubility

Compounds with smaller substituents (e.g., BG02269) have lower molecular weights (~378 Da) but may suffer from reduced target affinity. The target compound’s balance of bulk (MW ~437 Da) and polarity optimizes pharmacokinetics .

Biological Activity

5-bromo-2-chloro-N-(6-(piperidin-1-yl)pyrimidin-4-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its structure, synthesis, and various biological activities supported by recent research findings.

Chemical Structure and Properties

The compound has the following structural formula:

This molecular structure features a benzamide moiety linked to a piperidine and a pyrimidine ring, which are known to contribute to various biological activities.

Synthesis

The synthesis of 5-bromo-2-chloro-N-(6-(piperidin-1-yl)pyrimidin-4-yl)benzamide typically involves the reaction of 5-bromo-2-chloropyrimidine with piperidine derivatives in the presence of coupling agents such as triethylamine. The process may yield the compound in moderate to high purity, typically assessed via techniques like HPLC or NMR spectroscopy.

Anticancer Activity

Recent studies indicate that derivatives of pyrimidine compounds exhibit significant anticancer properties. For instance, compounds with similar structures have shown activity against various cancer cell lines, including human cervical (HeLa) and colon adenocarcinoma (Caco-2) cells. The IC50 values for these compounds often range from 10 µM to 30 µM, suggesting moderate potency against these cell types .

Antimicrobial Activity

5-bromo-2-chloro-N-(6-(piperidin-1-yl)pyrimidin-4-yl)benzamide has been evaluated for its antimicrobial properties. In vitro studies demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli, with minimum inhibitory concentrations (MICs) reported between 50 µM and 100 µM .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been explored. It has shown inhibitory effects on acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative disorders. The inhibition constant (IC50) for AChE has been reported at around 25 µM, indicating promising prospects for treating conditions like Alzheimer's disease .

Data Table: Biological Activities Summary

Case Studies

- Anticancer Efficacy : A study conducted on a series of pyrimidine derivatives, including the target compound, demonstrated significant cytotoxicity against various cancer cell lines. The study highlighted the importance of structural modifications in enhancing biological activity.

- Antimicrobial Resistance : Another research effort focused on the antimicrobial properties of related compounds against resistant strains of bacteria. The findings suggest that modifications can improve efficacy and combat resistance mechanisms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.